2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate
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Overview
Description
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate is a chemical compound with the molecular formula C20H29NO2 and a molecular weight of 315.4498 . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a phenylacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate typically involves the esterification of benzeneacetic acid with 2-(2-methyl-1-pyrrolidinyl)ethanol . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the phenylacetate moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate can be compared with similar compounds such as:
- 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate
- (1-methylpyrrolidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of the pyrrolidine ring, cyclopentyl group, and phenylacetate moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
775220-88-7 |
---|---|
Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(2-methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate |
InChI |
InChI=1S/C20H29NO2/c1-16-8-7-13-21(16)14-15-23-20(22)19(18-11-5-6-12-18)17-9-3-2-4-10-17/h2-4,9-10,16,18-19H,5-8,11-15H2,1H3 |
InChI Key |
YLQSFTKJKOZBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CCOC(=O)C(C2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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